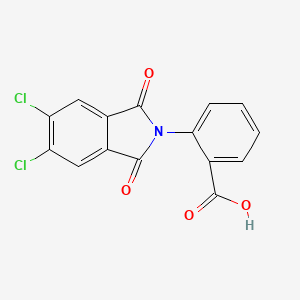

![molecular formula C14H19N3 B5525670 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone](/img/structure/B5525670.png)

2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spirocyclic compounds are a fascinating class of chemicals characterized by their unique structures where two rings share a single atom. The spiro compound "2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone" belongs to this group, illustrating the diverse chemical creativity present in organic chemistry. These compounds often exhibit significant biological and pharmaceutical activities, motivating their synthesis and study.

Synthesis Analysis

The synthesis of spirocyclic compounds generally involves the formation of two cyclic structures bonded through a single atom. Techniques such as cyclization reactions, including the Schmidt reaction and the Bischler-Napieralski cyclization, are commonly employed. For instance, the synthesis of related spiro compounds has been achieved by cyclization reactions under specific conditions, highlighting the strategic manipulation of molecular precursors to construct complex spiro architectures (Yashiro et al., 1975).

Molecular Structure Analysis

The molecular structure of spiro compounds like "2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone" is characterized by their spirocyclic center, where two rings are connected. X-ray crystallography is a pivotal technique for elucidating these structures, providing detailed insights into the arrangement of atoms within the molecule. The structure of similar spiro compounds has revealed interesting features such as the conformations of the cyclohexane and isoquinoline rings, which play a crucial role in their chemical behavior and biological activity (Soriano-garcia et al., 2000).

Chemical Reactions and Properties

Spiro compounds can participate in a variety of chemical reactions, including cycloadditions, rearrangements, and substitutions, due to the presence of reactive functional groups in their structures. The reactivity can be influenced by the spirocyclic structure, leading to unique reaction pathways and products. Studies on related spirocyclic compounds have shown that they can undergo transformations such as Wagner-Meerwein rearrangement and Ritter reaction, demonstrating the dynamic chemistry of these molecules (Perevoshchikova et al., 2014).

Physical Properties Analysis

The physical properties of spirocyclic compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are significantly influenced by the molecular structure, particularly the spirocyclic center and the nature of the substituents attached to the rings. Research on similar compounds provides insights into how structural variations impact the physical characteristics of these molecules (Miklós & Fülöp, 2016).

Chemical Properties Analysis

The chemical properties of "2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone" would likely encompass its acidity/basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions. These properties are determined by the spirocyclic framework and the electronic characteristics of the functional groups present. The study of related spiro compounds reveals the influence of the spiro center on the chemical reactivity and interactions of these molecules (Kuznetsov et al., 1991).

Applications De Recherche Scientifique

Synthesis and Structural Properties

Green Synthesis Protocols

Miklós and Fülöp (2016) developed an environmentally benign condensation method for the synthesis of benzoylhydrazones, which led to the formation of 3′-aminospiro-quinazolinones and spiroquinazoline-hydrazones. This process illustrates the potential of 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone in green chemistry applications due to its synthesis in aqueous medium and isolation by simple filtration (Miklós & Fülöp, 2016).

Crystal Structure Analysis

The research by Soriano-garcia et al. (2000) on the crystal structure of a related spiro compound highlights the importance of these compounds in structural chemistry. Their work provides valuable insights into the molecular structure, bond lengths, angles, and conformation of these compounds, which is crucial for understanding their chemical properties and potential applications (Soriano-garcia et al., 2000).

Biological and Pharmacological Potential

Anti-Cholinesterase Activity

The work by Shirai, Yashiro, and Sato (1969) on synthesizing spiro compounds related to galanthamine, a known anti-cholinesterase, suggests potential biological activity of these compounds. This is significant for research into Alzheimer's disease and other neurodegenerative disorders where cholinesterase inhibitors are therapeutic targets (Shirai, Yashiro, & Sato, 1969).

Anti-Monoamine Oxidase and Antitumor Activity

Markosyan et al. (2015) synthesized derivatives of 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one and found several compounds exhibiting high anti-monoamine oxidase and antitumor activity. This indicates the potential of spiro compounds in developing new treatments for psychiatric disorders and cancer (Markosyan et al., 2015).

Chemistry and Catalysis

Catalytic Activity in Organic Synthesis

Zeng et al. (2009) demonstrated the use of a stable spirocyclic (alkyl)(amino)carbene in gold(I) catalyzed hydroamination, expanding the scope of synthesizing nitrogen-containing heterocycles. This research underscores the role of spiro compounds in catalysis and organic synthesis (Zeng et al., 2009).

Rh(III)-Catalyzed C-H Activation

Cui, Zhang, and Wu (2013) reported a Rh(III)-catalyzed C–H activation/cycloaddition process using methylenecyclopropanes to synthesize spiro dihydroisoquinolinones. This highlights the utility of spiro compounds in innovative catalytic processes for synthesizing biologically interesting heterocycles (Cui, Zhang, & Wu, 2013).

Propriétés

IUPAC Name |

spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylhydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c15-17-13-12-7-3-2-6-11(12)10-14(16-13)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDZEZCVYZZPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC3=CC=CC=C3C(=N2)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6141338 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

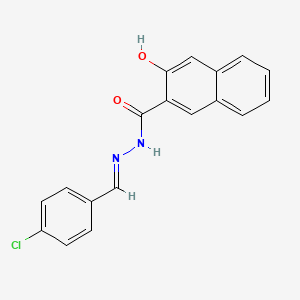

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)

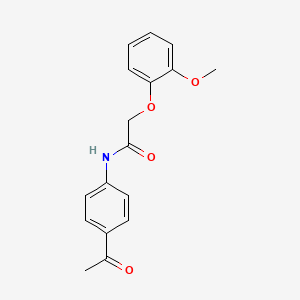

![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)

![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)

![N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B5525631.png)

![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)

![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)

![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)